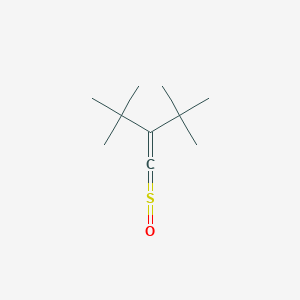
2,2,4,4-tetramethyl-3-(sulfinylmethylidene)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-tetramethyl-3-(sulfinylmethylidene)pentane is an organic compound with the molecular formula C10H18OS. It is characterized by the presence of a sulfinyl group attached to a butene backbone, along with tert-butyl and dimethyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-3,3-dimethyl-1-sulfinyl-1-butene typically involves the reaction of tert-butyl and dimethyl-substituted butene with a sulfinylating agent. One common method includes the use of tert-butylamine and dimethylsulfoxide (DMSO) under controlled conditions to introduce the sulfinyl group . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 2-tert-butyl-3,3-dimethyl-1-sulfinyl-1-butene may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4-tetramethyl-3-(sulfinylmethylidene)pentane can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted butene derivatives.
Aplicaciones Científicas De Investigación
2,2,4,4-tetramethyl-3-(sulfinylmethylidene)pentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-3,3-dimethyl-1-sulfinyl-1-butene involves its interaction with molecular targets through its sulfinyl group. This group can participate in various chemical reactions, such as oxidation and reduction, which can alter the compound’s reactivity and interactions with other molecules. The pathways involved may include redox reactions and nucleophilic substitutions .
Comparación Con Compuestos Similares
Similar Compounds
3-(tert-Butyldimethylsiloxy)propionaldehyde: Similar in having a tert-butyl group and a functional group attached to a carbon chain.
2-tert-butyl-1,1,3,3-tetramethylguanidine: Shares the tert-butyl group and is used in similar synthetic applications.
Uniqueness
2,2,4,4-tetramethyl-3-(sulfinylmethylidene)pentane is unique due to its specific combination of tert-butyl, dimethyl, and sulfinyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .
Propiedades
Número CAS |
16797-76-5 |
|---|---|
Fórmula molecular |
C10H18OS |
Peso molecular |
186.32g/mol |
InChI |
InChI=1S/C10H18OS/c1-9(2,3)8(7-12-11)10(4,5)6/h1-6H3 |
Clave InChI |
IDCQRZOHHKSXNT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=C=S=O)C(C)(C)C |
SMILES canónico |
CC(C)(C)C(=C=S=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(2r,3r)-3-Nonyloxiran-2-yl]methanol](/img/structure/B371571.png)
![2-Propionyl-4-oxatetracyclo[6.2.1.0~2,7~.0~3,5~]undec-9-en-6-one](/img/structure/B371575.png)



